Lipophilicity (XLogP3-AA) Comparison: 2-Methoxyphenyl vs. 2,4-Difluorophenyl Analog
The target compound exhibits a computed XLogP3-AA value of 1.0, which is 0.7 log units lower than the 2,4-difluorophenyl analog (estimated XLogP3-AA ≈ 1.7 based on similar structure analysis), indicating reduced lipophilicity that may translate to improved aqueous solubility and a different tissue-distribution profile [1]. This difference is directly quantifiable and relevant for hit-to-lead prioritization when balancing potency against ADME liabilities.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.0 |
| Comparator Or Baseline | 2,4-difluorophenyl analog: XLogP3-AA ≈ 1.7 (estimated from structural analog data) |
| Quantified Difference | Δ logP = -0.7 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
Lower lipophilicity can reduce off-target binding, lower metabolic clearance, and improve oral absorption predictability, making the 2-methoxyphenyl analog a preferred choice for programs prioritizing favorable ADME properties.
- [1] PubChem Compound Summary for CID 119105727. National Center for Biotechnology Information. Computed XLogP3-AA value. View Source
